4-Methylthiazole
Overview
Description
4-Methylthiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. It is a colorless to pale yellow liquid with a strong nutty aroma and is used in various applications, including as a flavoring agent in the food industry .
Mechanism of Action
Target of Action
4-Methylthiazole is a heterocyclic organic compound that is part of the thiazole family . It is known to form complexes with cobalt (II), zinc (II), nickel (II), and copper (II) halides . .
Mode of Action
It is known to be used in the synthesis of catalytic dendrophanes, which are functional mimics of the thiamine-diphosphate-dependent enzyme pyruvate oxidase . This suggests that this compound may interact with its targets to influence enzymatic activity.
Biochemical Pathways
For example, they have been used in the synthesis of various drugs and biologically active agents .
Pharmacokinetics
Its physical properties such as boiling point (133-134 °c) and density (109 g/mL at 25 °C) have been reported .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including anti-inflammatory and anti-diabetic properties .
Action Environment
It is known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Biochemical Analysis
Biochemical Properties
4-Methylthiazole plays a significant role in biochemical reactions, particularly in the formation of flavor compounds during the thermal degradation of thiamine. It forms complexes with metal ions such as cobalt (II), zinc (II), nickel (II), and copper (II), which can influence various enzymatic activities . For instance, this compound is involved in the synthesis of catalytic dendrophanes, which mimic the function of thiamine-diphosphate-dependent enzymes like pyruvate oxidase . These interactions highlight the compound’s importance in biochemical processes.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit cytotoxic activity against certain human tumor cell lines, indicating its potential as an antitumor agent . Additionally, this compound influences the normal functioning of the nervous system by participating in the synthesis of neurotransmitters such as acetylcholine . These effects underscore the compound’s impact on cellular function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, this compound has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions but can degrade when exposed to certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects are important for assessing the compound’s long-term impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial and antitumor activities . At high doses, this compound can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of thiamine. It acts as an intermediate in the metabolism of thiamine by certain microorganisms, leading to the formation of thiamine acetic acid and other metabolites . These metabolic pathways highlight the compound’s role in biochemical processes and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how this compound exerts its effects at the cellular level and for developing targeted therapeutic strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylthiazole can be synthesized through several methods. One common approach involves the reaction of methylisopropylidenimine with sulfur dioxide in the presence of acid-base catalysts. The most effective catalysts contain an acid-base pair, such as a weak Lewis site and a strong basic site .
Industrial Production Methods: An efficient and eco-friendly method for producing this compound involves the Pd/BaSO₄ catalyzed hydrogenation of this compound-5-carboxylic chloride in xylene at refluxing temperature. This method is more suitable for industrial production due to its high yield and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: 4-Methylthiazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Manganese dioxide, chromium trioxide, sodium hypochlorite.
Reducing Agents: Palladium on barium sulfate (Pd/BaSO₄).
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
4-Methyl-5-formylthiazole: Formed through oxidation or reduction reactions.
Coupling Products: Formed through palladium-catalyzed coupling reactions.
Scientific Research Applications
4-Methylthiazole has diverse applications in scientific research:
Comparison with Similar Compounds
Thiazole: The parent compound of 4-Methylthiazole, known for its versatile biological activities.
5-Methylthiazole: Another thiazole derivative with similar chemical properties.
Uniqueness: this compound stands out due to its strong nutty aroma, making it valuable as a flavoring agent. Additionally, its ability to induce apoptosis and modulate the immune landscape of the tumor microenvironment highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
4-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c1-4-2-6-3-5-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHIMXFNBOYPND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027300 | |
Record name | 4-Methylthiazole | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Clear, colourless liquid; nutty, green odour | |
Record name | 4-Methylthiazole | |
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Record name | 4-Methylthiazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/976/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
132 °C @ 743 MM HG, 133.00 to 134.00 °C. @ 760.00 mm Hg | |
Record name | 4-METHYLTHIAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5747 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Methylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033116 | |
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Solubility |
SOL IN WATER, ALCOHOL, ETHER, Slightly soluble in water; Soluble in fats, most organic solvents, Miscible at room temperature (in ethanol) | |
Record name | 4-METHYLTHIAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5747 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Methylthiazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/976/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.112 @ 25 MM HG, 1.088-1.092 | |
Record name | 4-METHYLTHIAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5747 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Methylthiazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/976/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
8.6 [mmHg] | |
Record name | 4-Methylthiazole | |
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CAS No. |
693-95-8 | |
Record name | 4-Methylthiazole | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=693-95-8 | |
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Record name | 4-Methylthiazole | |
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Record name | 4-METHYLTHIAZOLE | |
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Record name | 4-methylthiazole | |
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Record name | 4-METHYLTHIAZOLE | |
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Retrosynthesis Analysis
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